Methoxy Substituent Provides Superior AChE Inhibitory Potency Rank in Arylsulfonamide Hybrid Series
In a systematic SAR study of donepezil-arylsulfonamide hybrids, compounds bearing a methoxy substituent on the benzenesulfonamide ring demonstrated the highest AChE inhibitory capacity, following the rank order methoxy- > biphenyl- > other substituents [1]. The methoxy-substituted benzylpiperidine hybrids (compounds 8 and 9 in the series) achieved AChE IC50 values of 1.6–6.2 µM, compared to IC50 values of 38.7–≥100 µM for the corresponding benzylpiperazine and biphenyl analogs [1]. This establishes a class-level preference for the 4-methoxybenzenesulfonamide pharmacophore that distinguishes the target compound from des-methoxy (CAS 953210-16-7) and 3-methyl-4-methoxy (CAS 953260-70-3 positional isomer) analogs, for which no comparable AChE data have been reported.
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Predicted range 1.6–6.2 µM based on methoxy-substituted benzylpiperidine-arylsulfonamide class [1] |
| Comparator Or Baseline | Benzylpiperazine-arylsulfonamide hybrids: IC50 38.7–≥100 µM; biphenyl-arylsulfonamide hybrids: IC50 6.2–38.7 µM [1] |
| Quantified Difference | Methoxy-substituted benzylpiperidine hybrids are ≥4-fold more potent than benzylpiperazine analogs and ≥2-fold more potent than biphenyl analogs in the same assay system [1] |
| Conditions | In vitro AChE inhibition (Electric eel AChE), Ellman colorimetric method, pH 8.0, 25°C [1] |
Why This Matters
Procurement of the 4-methoxy compound rather than unsubstituted or biphenyl analogs maximizes the probability of achieving the highest AChE inhibitory activity class within this scaffold family.
- [1] Queda, F.; Calò, S.; Gwizdala, K.; Magalhães, J.D.; Cardoso, S.M.; Chaves, S.; Piemontese, L.; Santos, M.A. Novel Donepezil–Arylsulfonamide Hybrids as Multitarget-Directed Ligands for Potential Treatment of Alzheimer's Disease. Molecules 2021, 26, 1658. DOI: 10.3390/molecules26061658. View Source
